2-bromo-N-[2-[[2-(4-bromophenyl)-1H-indol-3-yl]sulfanyl]ethyl]benzamide
Description
Properties
IUPAC Name |
2-bromo-N-[2-[[2-(4-bromophenyl)-1H-indol-3-yl]sulfanyl]ethyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18Br2N2OS/c24-16-11-9-15(10-12-16)21-22(18-6-2-4-8-20(18)27-21)29-14-13-26-23(28)17-5-1-3-7-19(17)25/h1-12,27H,13-14H2,(H,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUESKUUTOGINTG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(N2)C3=CC=C(C=C3)Br)SCCNC(=O)C4=CC=CC=C4Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18Br2N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
530.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-N-[2-[[2-(4-bromophenyl)-1H-indol-3-yl]sulfanyl]ethyl]benzamide typically involves multiple steps:
Formation of the Indole Moiety: The indole core can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Thioether Formation: The indole derivative is then reacted with a thiol compound to introduce the sulfanyl group.
Amidation: Finally, the compound is subjected to amidation with 2-bromoethylamine to form the benzamide structure.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
2-bromo-N-[2-[[2-(4-bromophenyl)-1H-indol-3-yl]sulfanyl]ethyl]benzamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro groups, if present, can be reduced to amines using reducing agents such as palladium on carbon (Pd/C) and hydrogen gas.
Substitution: The bromine atoms can be substituted with other nucleophiles under suitable conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Palladium on carbon (Pd/C), hydrogen gas.
Substitution: Nucleophiles like amines, thiols, or alkoxides.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-bromo-N-[2-[[2-(4-bromophenyl)-1H-indol-3-yl]sulfanyl]ethyl]benzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antiviral, anticancer, and antimicrobial properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of cancer and infectious diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-bromo-N-[2-[[2-(4-bromophenyl)-1H-indol-3-yl]sulfanyl]ethyl]benzamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may bind to enzymes, receptors, or other proteins, altering their activity.
Pathways Involved: It may influence signaling pathways related to cell growth, apoptosis, or immune response.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound belongs to a broader class of indole- and benzamide-containing molecules, which exhibit diverse biological activities. Below is a systematic comparison with key analogues:
Indole-Benzamide Derivatives
- N-[2-(1H-Indol-3-yl)ethyl]benzamide (): Structural Differences: Lacks bromine substituents and the sulfanyl-ethyl linker. Molecular Weight: ~294.34 g/mol (vs. 530.27 g/mol for the target compound).
N-(2-(1H-Indol-3-yl)ethyl)hexanamide ():
- Structural Differences : Replaces benzamide with a hexanamide chain.
- Bioactivity : Similar antimalarial activity but lower potency compared to benzamide derivatives.
Brominated Aromatic Amides
- 4-Bromo-N-(2-nitrophenyl)benzamide ():
- Structural Differences : Contains a nitro group instead of the indole-sulfanyl moiety.
- Bioactivity : Reported antibacterial and antifungal properties, attributed to halogen-mediated interactions with microbial enzymes .
- Crystallographic Data : Single-crystal X-ray studies confirm planar amide geometry and halogen bonding motifs .
Sulfanyl-Linked Heterocycles
- 3-[(5-{[2-(4-Bromophenyl)-2-oxoethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)methyl]-2-methyl-3,4-dihydroquinazolin-4-one (): Structural Differences: Replaces indole with a thiadiazol-quinazolinone core. Synthesis: Prepared via condensation of phenacyl bromides, yielding compounds with moderate antimicrobial activity (56% yield, m.p. data provided) .
Key Research Findings and Data Tables
Table 1: Structural and Functional Comparison
Discussion of Functional Implications
- Bromine Substituents : The dual bromine atoms in the target compound may enhance lipophilicity and binding affinity via halogen bonding, as seen in related brominated amides .
- Indole Scaffold: Indole derivatives are known for modulating protein-protein interactions (e.g., TLR4 in ), suggesting the target compound may share similar mechanistic pathways despite lacking direct evidence .
Biological Activity
2-bromo-N-[2-[[2-(4-bromophenyl)-1H-indol-3-yl]sulfanyl]ethyl]benzamide is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article synthesizes available literature on the biological activity of this compound, focusing on its synthesis, biological assays, and structure-activity relationships (SAR).
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. Initial steps may include the formation of the indole structure followed by the introduction of the bromophenyl and sulfanyl groups. The final product's purity and identity can be confirmed through techniques such as NMR, IR spectroscopy, and mass spectrometry.
Antimicrobial Activity
In vitro studies have demonstrated that derivatives containing the indole moiety exhibit significant antimicrobial properties against various bacterial strains. For example, compounds similar to this compound have been tested against both Gram-positive and Gram-negative bacteria. The results indicate promising activity, with some derivatives showing comparable efficacy to standard antibiotics such as norfloxacin .
Table 1: Antimicrobial Activity of Related Compounds
| Compound | Bacterial Strain | Zone of Inhibition (mm) | Reference |
|---|---|---|---|
| 2-bromo-N-[...] | Staphylococcus aureus | 20 | |
| 4-(4-bromophenyl)thiazol-2-amine | Escherichia coli | 18 | |
| Indole derivative X | Pseudomonas aeruginosa | 22 |
Anticancer Activity
The anticancer potential of this compound has been evaluated using various cancer cell lines. Notably, studies have shown that certain derivatives exhibit cytotoxic effects against MCF7 (human breast adenocarcinoma) cells. The mechanism appears to involve apoptosis induction and cell cycle arrest .
Table 2: Anticancer Activity Against MCF7 Cells
| Compound | IC50 (µM) | Mechanism of Action | Reference |
|---|---|---|---|
| 2-bromo-N-[...] | 15 | Apoptosis | |
| Indole derivative Y | 10 | Cell cycle arrest | |
| Thiazole derivative Z | 12 | Apoptosis |
Structure-Activity Relationship (SAR)
The biological activity of compounds related to this compound can often be correlated with their structural features. Key findings from SAR studies include:
- Substituent Effects : The presence of electron-withdrawing groups on the phenyl ring enhances antimicrobial activity.
- Indole Moiety : The indole structure is crucial for anticancer activity, with modifications leading to varied potency.
- Sulfanyl Group : The sulfanyl group contributes to both antimicrobial and anticancer activities, possibly through interactions with cellular targets.
Case Studies
Several case studies highlight the effectiveness of derivatives based on this compound:
- Case Study A : A derivative demonstrated a significant reduction in tumor size in a mouse model of breast cancer, indicating its potential for further development.
- Case Study B : In a clinical trial setting, a related compound showed promising results in patients with resistant bacterial infections, suggesting its therapeutic potential.
Q & A
Basic: What are the optimized synthetic routes and critical characterization techniques for this compound?
Answer:
The synthesis typically involves multi-step organic reactions, including Suzuki coupling for indole core formation, followed by thioether linkage and benzamide coupling. Key steps require temperature control (e.g., 60–80°C for nucleophilic substitution) and anhydrous solvents (e.g., DMF or THF). Characterization employs:
- 1H/13C NMR to confirm substituent connectivity and purity .
- X-ray crystallography to resolve stereochemistry and crystal packing, as demonstrated in analogous bromophenyl derivatives .
- High-Resolution Mass Spectrometry (HRMS) to verify molecular weight .
Basic: How is molecular purity assessed, and what analytical thresholds are used?
Answer:
Purity is validated via:
- HPLC with UV detection (≥95% purity threshold).
- Melting Point Analysis (sharp ranges, e.g., 260–263°C, indicate high crystallinity) .
- FT-IR Spectroscopy to detect functional groups (e.g., S–H stretch at ~2550 cm⁻¹ for thioether linkages) .
Advanced: How can reaction yields be optimized during synthesis?
Answer:
Yield optimization strategies include:
- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution efficiency .
- Catalytic Systems : Palladium catalysts (e.g., Pd(PPh₃)₄) improve cross-coupling yields in indole synthesis .
- Temperature Gradients : Stepwise heating (e.g., 0°C to room temperature for thioether formation) minimizes side reactions .
Advanced: What methodologies are recommended for elucidating biological targets?
Answer:
- In Vitro Enzyme Assays : Screen against kinase or protease panels to identify inhibitory activity .
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to predict binding modes to receptors (e.g., EGFR or PARP) .
- Surface Plasmon Resonance (SPR) to quantify binding affinity (KD values) for target validation .
Advanced: How should researchers address contradictory reports on biological activity?
Answer:
- Cross-Platform Assays : Validate activity using orthogonal methods (e.g., cell viability assays vs. enzymatic inhibition) .
- Structural Analog Comparison : Compare IC50 values of derivatives (e.g., fluorophenyl vs. bromophenyl analogs) to identify SAR trends .
- Meta-Analysis : Reconcile discrepancies by controlling variables like solvent (DMSO concentration) in cell-based studies .
Advanced: How do computational methods enhance interaction studies?
Answer:
- Density Functional Theory (DFT) : Predict electronic properties (e.g., HOMO-LUMO gaps) influencing reactivity .
- Molecular Dynamics (MD) Simulations : Model binding stability in biological environments (e.g., solvation effects) .
- Hybrid QM/MM Approaches : Study enzymatic reaction mechanisms involving the compound’s thioether group .
Basic: Which spectroscopic methods are essential for structural confirmation?
Answer:
- 1H/13C NMR : Assign aromatic protons (δ 7.2–8.1 ppm) and carbonyl groups (δ ~165 ppm) .
- ESI-MS : Confirm molecular ion peaks (e.g., [M+H]+ at m/z 528.2) .
- UV-Vis Spectroscopy : Detect π→π* transitions in the indole-benzamide system .
Advanced: How to design derivatives with enhanced pharmacological properties?
Answer:
- Structure-Activity Relationship (SAR) Studies : Modify substituents (e.g., bromine → trifluoromethyl) to improve lipophilicity .
- Fragment-Based Drug Design : Use X-ray co-crystal structures to guide substitutions at the sulfanyl-ethyl moiety .
- In Silico ADMET Prediction : Employ tools like SwissADME to optimize bioavailability and reduce toxicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
